3-Isobutoxy-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutoxy-4-methylbenzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which also bears an isobutoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base catalyst. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction times and improves yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. Catalysts such as solid NaOH, Ba(OH)₂, or molecular iodine can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 3-Isobutoxy-4-methylbenzoic acid.
Reduction: 3-Isobutoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Isobutoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-Isobutoxy-4-methylbenzaldehyde exerts its effects involves its interaction with cellular components. For instance, it can act as a redox-active compound, disrupting cellular antioxidation systems and leading to oxidative stress in fungal cells. This property makes it a potential antifungal agent .
Comparison with Similar Compounds
- 4-Isobutoxy-3-methylbenzaldehyde
- 3-Ethyl-4-isobutoxy-5-methylbenzaldehyde
Comparison: 3-Isobutoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-methyl-3-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-6-11(7-13)5-4-10(12)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
XFMXWHORSMGLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.